molecular formula C22H29BO3 B14029318 2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14029318
M. Wt: 352.3 g/mol
InChI Key: MRXBMFZYBGDOIR-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a benzyloxy group at the para-position and an isopropyl group at the ortho-position on the phenyl ring. The pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers stability and utility in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structural uniqueness lies in the combination of steric bulk (isopropyl) and electron-donating benzyloxy groups, which modulate reactivity and solubility.

Properties

Molecular Formula

C22H29BO3

Molecular Weight

352.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylmethoxy-2-propan-2-ylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C22H29BO3/c1-16(2)19-14-18(24-15-17-10-8-7-9-11-17)12-13-20(19)23-25-21(3,4)22(5,6)26-23/h7-14,16H,15H2,1-6H3

InChI Key

MRXBMFZYBGDOIR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(C)C

Origin of Product

United States

Preparation Methods

Lithiation and Borylation Procedure

Step Reagents and Conditions Description Yield (%) Source
1 Aryl bromide (e.g., 4-bromo-2-isopropylphenyl benzyloxy derivative), n-Butyllithium (1.6 M in hexane), THF, -78 °C The aryl bromide is subjected to lithium-halogen exchange with n-butyllithium at -78 °C under inert atmosphere (nitrogen or argon). The mixture is stirred for 30 min to 2 h to form the aryl lithium intermediate. N/A
2 Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -78 °C, then warming to room temperature The boronate ester reagent is added slowly to the aryl lithium species at low temperature, then the reaction is allowed to warm to room temperature and stirred overnight or for 12 hours to complete borylation. 60-86% (varies with substrate)
3 Quenching with water or ammonium chloride solution, extraction with organic solvents (e.g., dichloromethane or ethyl acetate), drying over anhydrous sodium sulfate or magnesium sulfate The reaction is quenched carefully to hydrolyze excess reagents, followed by extraction and drying to isolate the crude product. N/A
4 Purification by silica gel column chromatography using hexane or hexane/ethyl acetate mixtures The crude boronate ester is purified to afford the target compound as an oil or solid. Purity up to 96.7% by HPLC

Representative Experimental Example

  • In a typical experiment, 5.00 g of a 4-bromo-2-isopropylphenyl benzyloxy derivative is dissolved in 100 mL anhydrous tetrahydrofuran under nitrogen.
  • 9.8 mL of n-butyllithium (2.5 M in hexane) is added dropwise at -78 °C.
  • After stirring for 30 minutes, 5.0 mL of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.
  • The mixture is warmed to room temperature and stirred for 12 hours.
  • The reaction is quenched with water, extracted with dichloromethane, dried, and concentrated.
  • The crude product is purified by column chromatography to yield the boronate ester in 86% yield as a colorless oil.

Reaction Mechanistic Insights

  • The key step is the lithium-halogen exchange generating the aryl lithium intermediate.
  • This intermediate reacts nucleophilically with the boron electrophile, displacing the isopropoxy group to form the boronate ester.
  • The reaction is temperature-sensitive; low temperatures prevent side reactions and decomposition of the organolithium species.
  • The use of anhydrous conditions and inert atmosphere is critical to avoid quenching of the reactive intermediates.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material 4-bromo-2-isopropylphenyl benzyloxy derivative Commercially available or synthesized
Base n-Butyllithium (1.6-2.5 M in hexane) Used for lithium-halogen exchange
Solvent Anhydrous tetrahydrofuran (THF) Purified under nitrogen
Temperature (lithiation) -78 °C Maintains organolithium stability
Temperature (borylation) -78 °C to room temperature Gradual warming after boron reagent addition
Boron reagent 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pinacol boronate esters also applicable
Reaction time 12 hours (borylation step) Overnight stirring common
Workup Quench with water or ammonium chloride, extraction Standard organic extraction
Purification Silica gel chromatography Hexane or hexane/ethyl acetate eluent
Yield 60-86% Dependent on substrate and conditions
Purity Up to 96.7% (HPLC) Confirmed by NMR and mass spectrometry

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR spectra confirm aromatic protons, benzyloxy methylene signals, isopropyl group, and pinacol methyl groups.
  • Mass Spectrometry (MS): Molecular ion peak consistent with the boronate ester molecular weight (~378 g/mol for related derivatives).
  • Chromatography: High-performance liquid chromatography (HPLC) purity typically exceeds 95%.
  • Melting Point and Physical State: Usually isolated as a colorless oil or crystalline solid depending on exact substitution.

Perspectives from Varied Sources

  • The lithiation-borylation approach is the most widely reported and reliable method in peer-reviewed literature and patents.
  • Alternative methods such as direct borylation using transition metal catalysts (e.g., rhodium catalysis) have been explored but are less common for this specific compound.
  • The choice of boron reagent and reaction temperature critically affects yield and purity.
  • The method is adaptable to various substituted aryl halides, enabling synthesis of structurally related boronate esters.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl or vinyl halides. This reaction proceeds via transmetalation between the boronic ester (or its hydrolyzed boronic acid) and a palladium complex.

Mechanistic Insights

  • Hydrolysis of the boronic ester to boronic acid occurs under basic conditions (e.g., K₂CO₃ in aqueous THF) .

  • Transmetalation involves a palladium hydroxo complex reacting with the boronic acid, forming a biaryl palladium intermediate .

  • Reductive elimination yields the coupled product (Table 1).

Table 1: Example Suzuki-Miyaura Reaction Conditions

SubstrateCatalyst SystemBaseSolventYieldSource
Aryl bromidePd(PPh₃)₄K₂CO₃THF/H₂O85–92%
Vinyl chloridePdCl₂(dppf)NaHCO₃DME/H₂O78%

Hydrolysis to Boronic Acid

The dioxaborolane ring undergoes hydrolysis under acidic or basic conditions to generate the corresponding boronic acid, a key intermediate in further functionalization.

Conditions and Outcomes

  • Acidic Hydrolysis : HCl (1M) in THF at 50°C for 4 hours .

  • Basic Hydrolysis : NaOH (2M) in MeOH/H₂O at room temperature .

Table 2: Hydrolysis Pathways

ConditionReagentsTimeProductApplication
AcidicHCl, THF4h4-(Benzyloxy)-2-isopropylphenylboronic acidSuzuki coupling
BasicNaOH, MeOH/H₂O2hSame as abovePolymer synthesis

Deprotection of Benzyloxy Group

The benzyl ether can be cleaved via hydrogenolysis or Lewis acid-mediated methods to yield a phenol derivative.

Hydrogenolysis

  • Catalyst : Pd/C (10% w/w) under H₂ (1 atm) .

  • Solvent : Ethanol or ethyl acetate.

  • Yield : >90% .

Alternative Methods

  • BCI₃ in DCM : Cleaves benzyl ethers at −78°C without affecting the boronic ester .

Functionalization via Buchwald-Hartwig Amination

While the compound itself is not a direct participant, its boronic acid derivative can undergo tandem reactions. For example, after Suzuki coupling, the resultant biaryl halide can engage in C–N bond formation with amines using Pd catalysts.

Key Observations

  • Ligands such as XPhos enhance coupling efficiency .

  • Primary and secondary amines are viable substrates .

Stability and Side Reactions

  • Oxidative Stability : The boronic ester is susceptible to oxidation by strong oxidizing agents (e.g., H₂O₂), forming boric acid derivatives .

  • Thermal Decomposition : Prolonged heating (>120°C) may degrade the dioxaborolane ring .

Scientific Research Applications

2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Mechanism of Action

The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathway involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds Compared :

2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 754226-40-9) :

  • Substituents: Benzyloxy at para-position.
  • Reactivity: High reactivity in cross-coupling due to unhindered phenyl ring.
  • Stability: Moderate hydrolytic stability; lacks steric protection.

2-(4-(Benzyloxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2121515-12-4) :

  • Substituents: Benzyloxy at para; fluorine at meta and ortho.
  • Reactivity: Fluorine atoms enhance electrophilicity, accelerating reactions with nucleophiles.
  • Stability: Fluorine substituents increase resistance to oxidation but may reduce solubility.

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

  • Substituents: Methoxy at para.
  • Reactivity: Lower steric hindrance enables faster coupling but increases susceptibility to hydrolysis.
  • Stability: Less stable than benzyloxy analogs due to smaller substituent.

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

  • Substituents: Ethynyl at para.
  • Reactivity: Ethynyl group enables conjugation for optoelectronic applications but reduces compatibility with aqueous conditions.

Target Compound :

  • 2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    • Substituents: Benzyloxy (para), isopropyl (ortho).
    • Reactivity: Steric hindrance from isopropyl slows cross-coupling but improves selectivity.
    • Stability: Enhanced hydrolytic stability due to bulky isopropyl group.

Physical and Chemical Properties

Property Target Compound 2-(4-(Benzyloxy)phenyl)-... 2-(4-Methoxyphenyl)-...
Molecular Weight (g/mol) ~356‡ 326.22 234.10
Solubility Low in water; high in THF Similar Moderate in polar solvents
Melting Point Not reported Liquid/N/A 137–139°C (solid)
Hydrolytic Stability High (bulky isopropyl) Moderate Low

‡Estimated based on structural formula.

Biological Activity

2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has gained attention in medicinal and synthetic chemistry. Its unique structure allows it to participate in various biological activities and chemical reactions, making it a valuable compound in drug development and organic synthesis.

Chemical Structure

The compound can be represented by the following structural formula:

C19H27BO3\text{C}_{19}\text{H}_{27}\text{B}\text{O}_3

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that boron compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and proliferation. For instance, a study demonstrated that derivatives of boron compounds exhibit cytotoxicity against various cancer cell lines, suggesting that the presence of the benzyloxy group may enhance this activity by improving cellular uptake and bioavailability .

The biological activity of this compound is believed to be linked to its ability to act as a Lewis acid. This property allows it to interact with nucleophilic sites within biological molecules. Furthermore, its dioxaborolane structure can facilitate the formation of stable complexes with biomolecules such as proteins and nucleic acids .

Study 1: Cytotoxicity Assay

A cytotoxicity assay was conducted on several human cancer cell lines (e.g., HeLa and MCF-7) using varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability with an IC50 value ranging from 10 to 30 µM for different cell lines. This suggests significant potential for therapeutic applications in oncology .

Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, researchers found that treatment with the compound led to increased levels of ROS within cancer cells. This oxidative stress was correlated with upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. These findings underscore the importance of oxidative stress in mediating the anticancer effects of boron compounds .

Data Table: Summary of Biological Activities

ActivityCell LineIC50 (µM)Mechanism
CytotoxicityHeLa15Induction of apoptosis
CytotoxicityMCF-725Induction of apoptosis
ROS GenerationHeLa-Oxidative stress
Protein InteractionVarious-Lewis acid interactions

Q & A

Q. What are the established synthetic routes for 2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aryl halides. For example, a two-step protocol involves:

  • Step 1 : Borylation of a benzyloxy-substituted aryl bromide using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in dioxane at 90°C under inert atmosphere (yield: ~43%) .
  • Step 2 : Purification via column chromatography under anhydrous conditions to prevent boronic ester hydrolysis . Key variables affecting yield include catalyst loading (1–5 mol%), temperature (80–100°C), and solvent polarity. Lower yields in air-sensitive steps highlight the need for rigorous inert-atmosphere techniques .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this boronic ester?

Essential techniques include:

  • ¹¹B NMR : Confirms boronic ester formation (δ ~30–35 ppm for pinacolato derivatives) .
  • ¹H/¹³C NMR : Identifies substituents (e.g., benzyloxy protons at δ ~4.9–5.1 ppm; isopropyl groups at δ ~1.2–1.4 ppm) .
  • HPLC-MS : Validates purity (>95%) and detects hydrolyzed boronic acid impurities .
  • X-ray crystallography : Resolves steric effects from the isopropyl and benzyloxy groups, which influence reactivity .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boron source in:

  • Suzuki-Miyaura couplings : Enables aryl-aryl bond formation for bioactive molecule synthesis (e.g., pharmaceuticals) .
  • Protecting-group strategies : Stabilizes boronic acids during multi-step syntheses .
  • Fluorophore and polymer synthesis : Functionalizes π-conjugated systems due to its electron-rich aryl backbone .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the isopropyl and benzyloxy groups?

Steric effects reduce coupling efficiency. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) while maintaining yield .
  • Bulky ligand use : XPhos or SPhos ligands enhance catalyst turnover by stabilizing Pd intermediates .
  • Solvent tuning : Mixed solvents (e.g., THF:H₂O 4:1) improve solubility of sterically hindered intermediates . Computational modeling (DFT) predicts optimal ligand-substrate interactions to guide experimental design .

Q. What protocols ensure stability during storage and handling?

The compound is moisture- and oxygen-sensitive. Best practices include:

  • Storage : Under argon at –20°C in sealed, flame-dried glassware .
  • Handling : Use of gloveboxes for weighing and reaction setup to prevent hydrolysis .
  • Stability assays : Periodic ¹¹B NMR checks detect decomposition (e.g., boronic acid formation) .

Q. How should contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

Discrepancies often arise from:

  • Impurity profiles : Trace Pd or phosphine ligands from prior steps may alter reactivity. ICP-MS analysis quantifies residual metals .
  • Substrate electronic effects : Electron-withdrawing groups on coupling partners may deactivate the boronic ester. Hammett plots correlate σ values with reaction rates .
  • Replication : Use standardized substrates (e.g., 4-bromotoluene) to benchmark performance across labs .

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

  • Density Functional Theory (DFT) : Models transition states in Suzuki-Miyaura couplings to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Molecular Dynamics (MD) : Simulates solvent effects on steric accessibility of the boronic ester .
  • QSPR models : Relate substituent parameters (e.g., Taft steric constants) to reaction outcomes for predictive optimization .

Methodological Considerations

Q. How to design experiments for analyzing hydrolytic stability under varying pH conditions?

Use a DoE (Design of Experiments) approach:

  • Variables : pH (2–12), temperature (25–60°C), and buffer ionic strength.
  • Response metrics : Hydrolysis rate (via ¹¹B NMR integration) and boronic acid quantification (HPLC) .
  • Statistical analysis : ANOVA identifies significant factors (e.g., pH > temperature) .

Q. What strategies address low yields in large-scale syntheses?

  • Continuous-flow systems : Improve heat/mass transfer for exothermic borylation steps .
  • Catalyst immobilization : Silica-supported Pd reduces metal leaching and enables recycling .
  • In-line monitoring : FTIR or Raman spectroscopy detects intermediate formation in real time .

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